

Ethyl thiophene-2-glyoxylate molecular weight

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Compound of Interest

Compound Name: Ethyl thiophene-2-glyoxylate

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An In-Depth Technical Guide to **Ethyl Thiophene-2-Glyoxylate**: Properties, Synthesis, and Applications

Abstract

Ethyl thiophene-2-glyoxylate is a pivotal chemical intermediate, extensively utilized in organic synthesis and drug discovery. Its structure, featuring a thiophene ring coupled to a glyoxylate moiety, offers a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, with a specific focus on its molecular weight, outline a detailed synthesis and characterization workflow, explore its significant applications, and provide essential safety and handling protocols. This document is structured to serve as a practical and authoritative resource, integrating established scientific principles with actionable experimental insights.

Core Physicochemical Properties

Ethyl thiophene-2-glyoxylate, also known by synonyms such as ethyl oxo(2-thienyl)acetate and 2-thiophene glyoxylic acid ethyl ester, is a compound whose utility is deeply rooted in its chemical and physical characteristics^{[1][2][3]}. While it can appear as a clear to yellow or brown liquid, it is also available as a solid, indicating a melting point near ambient temperature^{[4][5]}.

Molecular Identity and Weight

The cornerstone of any chemical synthesis or analysis is the precise understanding of the molecule's composition and mass.

- Molecular Formula: $C_8H_8O_3S$ ^{[1][6]}

The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data. Different sources may report slightly varied values based on the calculation method (average vs. monoisotopic mass). The most commonly cited molecular weight is 184.21 g/mol .

- Calculation Breakdown:
 - Carbon (C): $8 \times 12.011 \text{ u} = 96.088 \text{ u}$
 - Hydrogen (H): $8 \times 1.008 \text{ u} = 8.064 \text{ u}$
 - Oxygen (O): $3 \times 15.999 \text{ u} = 47.997 \text{ u}$
 - Sulfur (S): $1 \times 32.06 \text{ u} = 32.06 \text{ u}$
 - Total Average Mass: $\approx 184.21 \text{ g/mol}$

The following diagram illustrates the chemical structure of **Ethyl Thiophene-2-Glyoxylate**.

Caption: Chemical structure of **Ethyl Thiophene-2-Glyoxylate**.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties are summarized below.

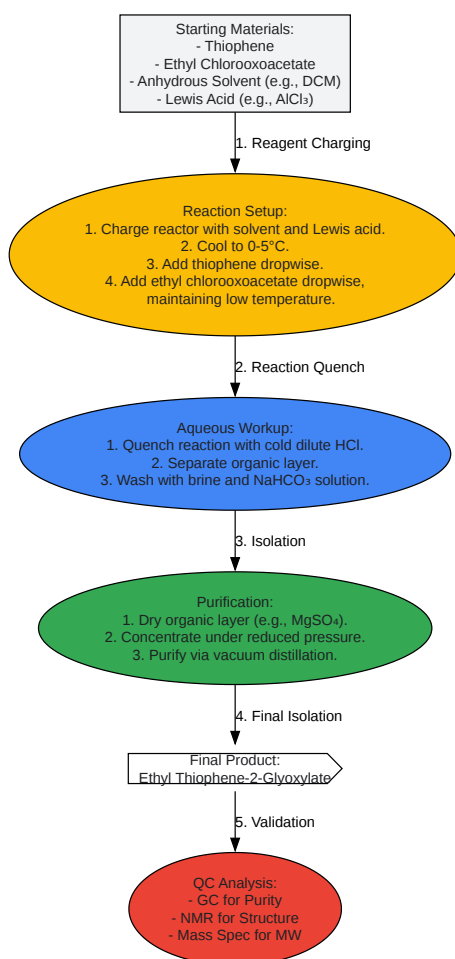
Property	Value	Source(s)
CAS Number	4075-58-5	[1][6][7]
Molecular Formula	C ₈ H ₈ O ₃ S	[1][3][6]
Molecular Weight	184.21 g/mol	[1][3][6]
Appearance	Clear colorless to yellow/brown liquid or solid	[4][5]
Boiling Point	102-110 °C at 0.8 mmHg	[3]
Density	~1.25 g/cm ³	[3]
Refractive Index	1.5475 - 1.5525 at 20°C	[4]
Flash Point	>110 °C (>230 °F)	[3]
Solubility	Difficult to mix with water	[3][8]

Synthesis and Purification Workflow

The synthesis of **ethyl thiophene-2-glyoxylate** is a standard procedure in organic chemistry, typically involving the acylation of a thiophene derivative. The following protocol describes a common and reliable method.

Synthesis Logic and Causality

The chosen method is a Friedel-Crafts-type acylation. The causality is as follows: Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. Ethyl chlorooxoacetate (or diethyl oxalate with a Lewis acid) serves as the electrophile. The reaction is conducted under anhydrous conditions because the reagents are moisture-sensitive and water would consume the catalyst and reagents, quenching the reaction. The low temperature during addition helps to control the exothermic reaction and prevent side-product formation. An acidic workup protonates any intermediates and removes inorganic salts, followed by extraction into an organic solvent. Final purification via vacuum distillation is necessary to separate the product from unreacted starting materials and high-boiling-point impurities.



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Caption: General workflow for the synthesis and purification of **Ethyl Thiophene-2-Glyoxylate**.

Experimental Protocol

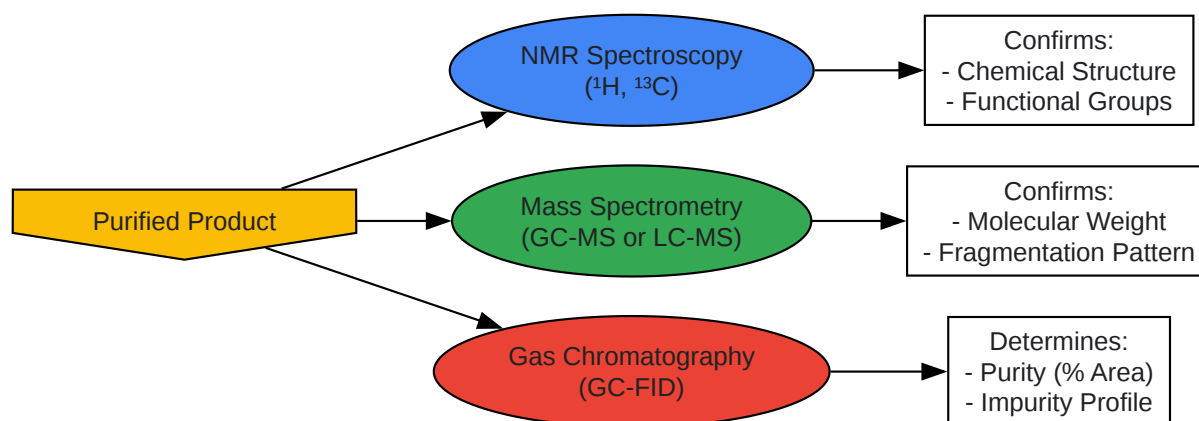
- **Reactor Setup:** A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
- **Reagent Charging:** The flask is charged with an anhydrous solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum trichloride). The mixture is cooled to 0-5°C using an ice bath.
- **Reactant Addition:** Thiophene is added dropwise to the stirred slurry. Following this, ethyl chlorooxoacetate is added slowly via the dropping funnel, ensuring the internal temperature

does not exceed 10°C.

- **Reaction:** The mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours or until reaction completion is confirmed by TLC or GC analysis.
- **Workup:** The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting biphasic mixture is stirred until all solids dissolve. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The isolated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by vacuum distillation (e.g., at 102-110 °C / 0.8 mmHg) to yield the pure **ethyl thiophene-2-glyoxylate**[3].

Analytical Characterization

To ensure the synthesized product meets the required standards of identity and purity, a suite of analytical techniques is employed. This self-validating system is crucial for reproducible research.



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Caption: Standard analytical workflow for the characterization of **Ethyl Thiophene-2-Glyoxylate**.

Spectroscopic Data

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on published data for ethyl 2-oxo-2-(thiophen-2-yl)acetate, the expected signals (in CDCl₃) are:
 - δ 8.13 ppm: Doublet of doublets, 1H (proton on thiophene ring adjacent to sulfur and carbonyl).
 - δ 7.83 ppm: Doublet of doublets, 1H (proton on thiophene ring).
 - δ 7.19 ppm: Multiplet, 1H (proton on thiophene ring).
 - δ 4.44 ppm: Quartet, 2H (methylene protons of the ethyl ester).
 - δ 1.43 ppm: Triplet, 3H (methyl protons of the ethyl ester)[9].
- **¹³C NMR Spectroscopy:** The carbon spectrum confirms the carbon backbone. Expected signals include:
 - δ 176.4 ppm: Carbonyl carbon of the ketone.
 - δ 161.7 ppm: Carbonyl carbon of the ester.
 - δ 139.1, 137.4, 137.2, 128.6 ppm: Four distinct signals for the thiophene ring carbons.
 - δ 62.7 ppm: Methylene carbon of the ethyl ester.
 - δ 14.0 ppm: Methyl carbon of the ethyl ester[9].
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio of approximately 184, confirming the molecular weight.

Purity Assessment

- **Gas Chromatography (GC):** Purity is typically determined using GC with a Flame Ionization Detector (GC-FID). Commercial grades of this compound often specify a purity of 97% or

greater[4][8][10].

Applications in Drug Discovery and Organic Synthesis

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in FDA-approved drugs and their versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[11][12]. **Ethyl thiophene-2-glyoxylate** serves as a critical building block for accessing more complex thiophene-containing molecules.

- **Intermediate for Heterocyclic Synthesis:** The dual functionality of a ketone and an ester allows for a wide range of chemical transformations. It can be used to build more complex heterocyclic systems, which are then screened for biological activity[2][13].
- **Drug Discovery Programs:** It is explicitly used in drug discovery efforts that employ chemoinformatics-based design to create novel pharmaceutical compounds[3][7][8][13]. The thiophene ring often acts as a bioisostere for a benzene ring, allowing chemists to modify a drug candidate's properties without losing its biological activity[2].
- **Synthesis of Bioactive Molecules:** Derivatives of **ethyl thiophene-2-glyoxylate** have been investigated for potential antimicrobial and anti-inflammatory properties, making it a valuable starting material in medicinal chemistry research[13].

Safety, Handling, and Storage

Proper handling of **ethyl thiophene-2-glyoxylate** is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5]
Precautionary Statements	P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]

Recommended Practices

- Handling: Always handle this chemical inside a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[5][14]. Avoid generating mists or sprays[5].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5][15]. It is often recommended to store in a refrigerator away from incompatible materials like strong oxidizing agents[3].
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system[5].

Conclusion

Ethyl thiophene-2-glyoxylate is a foundational reagent in modern organic and medicinal chemistry. A thorough understanding of its properties, particularly its molecular weight of 184.21 g/mol, is the starting point for its effective use. The well-established protocols for its synthesis and the robust analytical methods for its characterization enable its reliable application as a versatile building block. Its role in the synthesis of complex heterocyclic compounds underscores its importance for professionals in drug discovery and development, who can leverage its unique reactivity to create novel therapeutic agents. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure a safe research environment.

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